molecular formula C6H7ClN2O2 B6265079 4-methylpyrimidine-2-carboxylic acid hydrochloride CAS No. 1803566-79-1

4-methylpyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B6265079
CAS No.: 1803566-79-1
M. Wt: 174.58 g/mol
InChI Key: PABNQHXSZMZLCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylpyrimidine-2-carboxylic acid hydrochloride typically involves the reaction of 4-methylpyrimidine-2-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-Methylpyrimidine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-methylpyrimidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyrimidine-2-carboxylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

1803566-79-1

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

4-methylpyrimidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);1H

InChI Key

PABNQHXSZMZLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C(=O)O.Cl

Purity

95

Origin of Product

United States

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